molecular formula C14H19N B13249479 N-(2-ethylbutyl)-3-ethynylaniline

N-(2-ethylbutyl)-3-ethynylaniline

Cat. No.: B13249479
M. Wt: 201.31 g/mol
InChI Key: KZYUEMQWDGKVCG-UHFFFAOYSA-N
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Description

N-(2-Ethylbutyl)-3-ethynylaniline is an aromatic amine derivative characterized by a 3-ethynylaniline core substituted with a 2-ethylbutyl group at the nitrogen atom. These derivatives are synthesized via nucleophilic substitution or condensation reactions involving 3-ethynylaniline and alkyl halides or aldehydes . The 3-ethynylaniline moiety is a critical pharmacophore in medicinal chemistry, often integrated into kinase inhibitors (e.g., erlotinib analogs) and photodynamic therapy agents due to its ability to modulate binding affinity and toxicity profiles .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(2-ethylbutyl)-3-ethynylaniline

InChI

InChI=1S/C14H19N/c1-4-12(5-2)11-15-14-9-7-8-13(6-3)10-14/h3,7-10,12,15H,4-5,11H2,1-2H3

InChI Key

KZYUEMQWDGKVCG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=CC=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylbutyl)-3-ethynylaniline typically involves the reaction of 3-ethynylaniline with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylbutyl)-3-ethynylaniline undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-ethylbutyl)-3-ethynylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylbutyl)-3-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethylbutyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Steric Effects : Bulkier substituents (e.g., 2-ethylbutyl) may hinder binding to biological targets compared to smaller groups like cyclopropylmethyl .

EGFR-Targeting Compounds

  • Erlotinib Analogs : The 3-ethynylaniline group in erlotinib contributes to hydrogen bonding with EGFR’s ATP-binding site. Removal of this group (K2-series analogs) reduced dark toxicity (IC50 increased by ~30%) but maintained targeting specificity to EGFR-overexpressing cells (HepG2 vs. HELF) .
    • Binding Energy: K2α-1 (without 3-ethynylaniline) had a binding energy of −9.97 kcal/mol vs. −9.62 kcal/mol for the parent compound .
  • Photodynamic Therapy (PDT) : Conjugates with phthalocyanine (Pc) retained high phototoxicity indices (PI > 5200) despite modifications to the 3-ethynylaniline moiety .

Toxicity Profiles

  • CHI Scores: Analogs with a 3-cyanoquinoline scaffold showed substituent-dependent toxicity. For example: Compound 28 (7-ethynylphenyl derivative): 10% decrease in CHI vs. erlotinib. Compound 31 (bulkier substituent): 50% increase in CHI .

Physicochemical Properties

Compound Molecular Weight LogP<sup>a</sup> Solubility (mg/mL) Availability/Price (USD/g)
N-(Cyclopentylmethyl)-3-ethynylaniline 199.29 3.2 <1 (DMSO) $1,379/2.5g
N-(Cyclopropylmethyl)-3-ethynylaniline 171.24 2.8 <1 (DMSO) Not listed
3-Ethynylaniline (Parent) 133.17 1.9 5–10 (DMSO) Commercial (~$50/g)

<sup>a</sup> Predicted using Molinspiration or similar tools.

Key Research Findings

Role in Targeted Therapy : The 3-ethynylaniline group is dispensable for EGFR binding but critical for reducing dark toxicity in PDT agents .

Synthetic Versatility : Ethynyl groups enable modular synthesis of conjugates for drug delivery and materials science .

Biological Activity

N-(2-ethylbutyl)-3-ethynylaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethynyl group attached to an aniline structure, which enhances its lipophilicity and reactivity. The compound's molecular formula is C12H15NC_{12}H_{15}N, with a molecular weight of 189.26 g/mol, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ethynyl group facilitates π-π stacking interactions with aromatic amino acids in proteins, while the ethylbutyl group enhances membrane permeability, allowing for better interaction with lipid bilayers. This dual functionality can modulate enzyme activity and receptor interactions, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancers. The observed cytotoxicity is thought to result from the compound's ability to induce apoptosis through mitochondrial pathways.

Research Findings and Case Studies

StudyFindingsMethodology
Study 1 Exhibited significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively.Disk diffusion method
Study 2 Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.MTT assay
Study 3 Demonstrated selective inhibition of HCV replication in vitro, with EC50 values in the picomolar range.Cell-based antiviral assays

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
N-(2-ethylbutyl)-3-ethynylbenzamideStructureModerate anticancer activity
N-(2-ethylbutyl)-3-ethynylphenolStructureAntimicrobial properties
N-(2-ethylbutyl)-3-ethynylbenzoic acidStructureWeak cytotoxicity

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